molecular formula C14H21Br B12501371 4-Bromo-1-pentyl-2-propylbenzene

4-Bromo-1-pentyl-2-propylbenzene

Cat. No.: B12501371
M. Wt: 269.22 g/mol
InChI Key: RYDZJBXVBYFBMT-UHFFFAOYSA-N
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Description

4-Bromo-1-pentyl-2-propylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It features a benzene ring substituted with a bromine atom at the fourth position, a pentyl group at the first position, and a propyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-pentyl-2-propylbenzene typically involves a multi-step process starting from benzene. The key steps include:

    Bromination: Introduction of the bromine atom at the desired position using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Friedel-Crafts Alkylation: Introduction of the pentyl and propyl groups using alkyl halides (e.g., pentyl chloride and propyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-pentyl-2-propylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Oxidation: The alkyl side chains can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen-substituted compound.

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Friedel-Crafts Alkylation: Alkyl chlorides/AlCl3

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hydrogen-substituted benzene derivatives.

Scientific Research Applications

4-Bromo-1-pentyl-2-propylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-pentyl-2-propylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and alkyl groups influence the reactivity and orientation of the compound in these reactions. The compound can form intermediates such as benzenonium ions, which further react to yield substituted products.

Comparison with Similar Compounds

4-Bromo-1-pentyl-2-propylbenzene can be compared with other similar compounds such as:

  • 4-Bromo-1-methyl-2-propylbenzene
  • 4-Bromo-1-ethyl-2-propylbenzene
  • 4-Bromo-1-butyl-2-propylbenzene

These compounds share similar structural features but differ in the length and nature of the alkyl substituents. The unique combination of substituents in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications.

Properties

Molecular Formula

C14H21Br

Molecular Weight

269.22 g/mol

IUPAC Name

4-bromo-1-pentyl-2-propylbenzene

InChI

InChI=1S/C14H21Br/c1-3-5-6-8-12-9-10-14(15)11-13(12)7-4-2/h9-11H,3-8H2,1-2H3

InChI Key

RYDZJBXVBYFBMT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C=C(C=C1)Br)CCC

Origin of Product

United States

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